Zinc bis(acetato-O)dioxouranate

TDI catalysis demethoxylation polyurethane precursors

Zinc bis(acetato-O)dioxouranate, commonly designated uranyl zinc acetate (ZnUO2(CH3COO)4, MW 571.59 g/mol), is a bimetallic uranium(VI)–zinc(II) coordination compound classified as a uranyl triple acetate salt. It is supplied as a yellow crystalline powder with depleted uranium typically specified at ≥98% purity.

Molecular Formula C4H6O6U.Zn
Molecular Weight 453.5 g/mol
CAS No. 10138-94-0
Cat. No. B239358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc bis(acetato-O)dioxouranate
CAS10138-94-0
Molecular FormulaC4H6O6U.Zn
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].O=[U]=O.[Zn+2]
InChIInChI=1S/2C2H4O2.2O.U.Zn/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;;;/q;;;;;+2/p-2
InChIKeyBZEGOLSGLHGDBF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc bis(acetato-O)dioxouranate (CAS 10138-94-0): Technical Procurement Baseline for the Uranyl Zinc Acetate Sodium Reagent and EM Stain


Zinc bis(acetato-O)dioxouranate, commonly designated uranyl zinc acetate (ZnUO2(CH3COO)4, MW 571.59 g/mol), is a bimetallic uranium(VI)–zinc(II) coordination compound classified as a uranyl triple acetate salt. It is supplied as a yellow crystalline powder with depleted uranium typically specified at ≥98% purity [1]. The compound is regulated under ECHA as a uranium compound with harmonised CLP classification Acute Tox. 2 and STOT RE 2 [2]. Its two principal established uses are (i) as a selective gravimetric precipitant for sodium ion determination via formation of the sparingly soluble triple salt NaZn(UO2)3(CH3CO2)9·6H2O, and (ii) as an electron-dense negative stain for transmission electron microscopy [3].

Why Uranyl Acetate, Uranyl Magnesium Acetate, or Other Uranyl Salts Cannot Simply Replace Zinc bis(acetato-O)dioxouranate


Simple uranyl acetate (CAS 541-09-3) lacks the divalent metal cation (Zn²⁺) required to form the insoluble triple acetate precipitate with sodium; substitution with uranyl acetate alone therefore yields no sodium-selective precipitation, rendering the core gravimetric and complexometric sodium determination methods inoperable [1]. Uranyl magnesium acetate (CAS 20596-93-4) does form an analogous triple salt, but Monk (1968) demonstrated in a direct head-to-head comparison that the magnesium triple salt is less soluble than the zinc analog—meaning the Mg reagent is somewhat more sensitive for sodium determination, yet also more prone to positive errors from reagent excess [2]. Uranyl zinc acetate is uniquely documented for a dual role: it is simultaneously the standard reagent in classical sodium gravimetry AND a demonstrated catalyst for demethoxylation of toluene-2,4-dicarbamate to toluene-2,4-diisocyanate (TDI) with 92.6% yield—an application for which neither uranyl acetate nor uranyl magnesium acetate has reported efficacy [3].

Quantitative Differentiation Evidence for Zinc bis(acetato-O)dioxouranate (CAS 10138-94-0) Against Closest Analogs


TDI Demethoxylation Catalysis: 92.6% Yield vs. Step-1 Zn(OAc)₂ Catalyst at 53.5% — A Differentiated Performance Envelope

In the two-step catalytic synthesis of toluene-2,4-diisocyanate (TDI) from dimethyl carbonate, uranyl zinc acetate serves as the Step-2 demethoxylation catalyst, achieving a TDI yield of 92.6% at 250–270 °C under 2.7 kPa pressure with di-n-octyl sebacate as heat-carrier and THF/nitrobenzene solvent [1]. By contrast, the Step-1 catalyst—Zn(OAc)₂ supported on α-Al₂O₃—yields only 53.5% for dimethyl toluene-2,4-dicarbamate (TDC) formation at 250 °C [1]. No other uranyl acetate salt (uranyl acetate, uranyl magnesium acetate, uranyl nickel acetate) has been reported to catalyse this demethoxylation step with comparable efficiency, making uranyl zinc acetate the only documented uranyl catalyst for this industrially relevant TDI synthetic route.

TDI catalysis demethoxylation polyurethane precursors

Sodium-Selective Precipitation: Triple Salt Formation Mechanism Absent in Simple Uranyl Acetate

Zinc bis(acetato-O)dioxouranate quantitatively precipitates sodium ions from neutral or weakly acidic solution as the crystalline triple salt NaZn(UO₂)₃(CH₃CO₂)₉·6H₂O, one of very few genuinely insoluble sodium compounds known [1]. Simple uranyl acetate (CAS 541-09-3) cannot effect this precipitation because the divalent Zn²⁺ cation is structurally required to template the triple acetate lattice; without it, no insoluble sodium–uranyl phase forms [1]. The gravimetric conversion factor is established at 1 g of dried sodium zinc uranyl acetate precipitate = 0.01495 g sodium [2]. This mechanistic requirement means that procurement of the zinc-containing reagent is mandatory for any laboratory executing the classical uranyl zinc acetate sodium determination protocol.

sodium determination gravimetric analysis triple acetate precipitation

Direct Head-to-Head Sensitivity Comparison: Uranyl Zinc Acetate vs. Uranyl Magnesium Acetate for Sodium Determination

Monk (1968) conducted a direct comparative study of the triple sodium uranyl acetates formed by magnesium, zinc, and nickel [1]. All three compounds were established as precise hexahydrates (maximum deviation of n from 6: ±0.1 H₂O) by high-precision uranium analysis [1]. Critically, Monk concluded that—contrary to the then-prevailing assumption—the magnesium triple salt (NaMg(UO₂)₃(CH₃COO)₉·6H₂O) is less soluble than the zinc analog and therefore offers somewhat greater sensitivity for sodium determination [1]. Both the zinc and magnesium reagents produce positive errors when the precipitating reagent is used in excess [1]. This head-to-head evidence establishes that uranyl magnesium acetate yields a lower solubility product for the sodium triple salt, but uranyl zinc acetate remains the more extensively validated reagent across diverse sample matrices including urine, blood serum, glass, ores, cryolite, and soil [2].

sodium determination sensitivity triple acetate solubility reagent selection

Quantitative Sodium Determination Performance Envelope: Working Range, Detection Limit, and Interference Tolerance

The zinc uranyl acetate method has been quantitatively validated across multiple independent studies. Sinha and Roy (1979) demonstrated that up to 40 mg of sodium can be quantitatively precipitated as sodium zinc uranyl acetate when the mother liquor contains ≥1.25 M zinc and ≥0.14 M uranium; in practice, a reagent solution of 100 g uranyl acetate plus 300 g zinc acetate per litre is used, with a volume addition of at least 15× the sample volume or 1.5× the mg of sodium present [1]. For trace analysis, Efstathiou et al. (1983) described a modification detecting sodium down to 0.1 μg via the intense UV fluorescence of crystalline sodium zinc uranyl acetate [2]. Regarding interferences, Barber and Kolthoff (1929) established that cesium and rubidium at 0.1 g levels do not interfere, while potassium (removable via ammonium perchlorate in 72% alcoholic solution) and lithium (removable via ammonium fluoride in 25% alcoholic solution) must be eliminated prior to analysis; phosphate and arsenate also interfere and are removed by magnesia mixture precipitation [3]. Barium, strontium, magnesium, sulphate, phosphate (when removed), and arsenate (when removed) do not interfere in the complexometric finish [1].

quantitative precipitation detection limit interference profile complexometric titration

Dual-Function Reagent: Combined Sodium Determination and Electron Microscopy Staining — Operational Efficiency Over Single-Purpose Uranyl Salts

Zinc bis(acetato-O)dioxouranate is commercially supplied as an electron-dense negative stain for transmission electron microscopy (TEM) in addition to its sodium reagent function [1]. Uranyl magnesium acetate (CAS 20596-93-4) can substitute for uranyl acetate in double-staining EM protocols but has no documented sodium determination application that rivals the zinc compound's validation breadth [2]. Simple uranyl acetate is an established EM stain but cannot perform sodium determination. Uranyl formate and uranyl nitrate are used in specialized EM contexts but lack sodium precipitation capability entirely. For a laboratory requiring both sodium quantification capability and TEM staining, procuring a single uranyl zinc acetate inventory replaces what would otherwise require separate procurement of uranyl acetate (or uranyl formate) for EM plus a dedicated sodium reagent, reducing radioactive material inventory footprint and associated regulatory compliance burden under UN 2910 Class 7 shipping restrictions [1].

electron microscopy negative staining dual-function reagent laboratory procurement efficiency

Optimal Procurement Scenarios for Zinc bis(acetato-O)dioxouranate (CAS 10138-94-0) Based on Quantitative Differentiation Evidence


Gravimetric and Complexometric Sodium Determination in Mineral, Glass, Ceramic, and Biological Matrices

Zinc bis(acetato-O)dioxouranate is the specified reagent for classical gravimetric sodium determination in ores and concentrates containing 0.5–5% sodium, as validated by the United Kingdom Atomic Energy Authority for uranium ore analysis [1]. The method has been extended to soda-lime glass, feldspar, cryolite (with ²⁴Na tracer validation of quantitative recovery), and blood serum (0.2 mL deproteinized sample) [1]. For laboratories performing sodium analysis in silicate-based materials where flame photometry or ICP-AES may suffer from matrix effects, the zinc uranyl acetate gravimetric method provides a matrix-robust, instrumentation-independent reference method with a validated working range of 1–40 mg Na and documented interference removal protocols for K, Li, phosphate, and arsenate [2].

Catalytic Demethoxylation in Non-Phosgene Toluene-2,4-Diisocyanate (TDI) Synthesis

In the two-step catalytic synthesis of TDI from dimethyl carbonate—a phosgene-free route of industrial relevance—uranyl zinc acetate is the sole documented effective catalyst for the Step-2 demethoxylation of dimethyl toluene-2,4-dicarbamate to TDI, delivering 92.6% yield at 250–270 °C under 2.7 kPa with DOS heat-carrier and THF/nitrobenzene solvent [1]. Neither uranyl acetate, uranyl magnesium acetate, nor other common uranyl salts have reported catalytic activity for this transformation. Procurement of this compound is therefore mandatory for any research group or pilot facility replicating or developing the Wang et al. (2001) non-phosgene TDI process [1].

Transmission Electron Microscopy Negative Staining with Concurrent Sodium Analytical Capability

For core facilities or multi-user laboratories that support both electron microscopy and wet-chemical analysis, uranyl zinc acetate serves as a consolidated reagent for TEM negative staining of biological specimens (viruses, isolated organelles, macromolecules) while simultaneously maintaining capability for quantitative sodium determination [1]. This dual functionality reduces the number of radioactive reagent inventory line items subject to UN 2910 Class 7 shipping controls and institutional radioactive material licensing requirements, compared with maintaining separate uranyl acetate (EM) and sodium reagent inventories [1].

Trace Sodium Detection via UV Fluorescence Spot Testing

The Efstathiou et al. (1983) fluorescence-based modification of the zinc uranyl acetate spot test enables detection of sodium down to 0.1 μg, exploiting the intense UV fluorescence of crystalline NaZn(UO₂)₃(CH₃COO)₉·6H₂O [1]. This application is particularly relevant for field or resource-limited settings where instrumental methods (flame photometry, ICP) are unavailable, and where the same reagent stock can serve both trace qualitative detection and bulk quantitative determination without requiring additional specialized reagents [1].

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